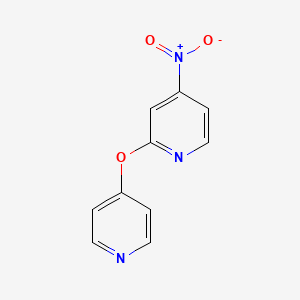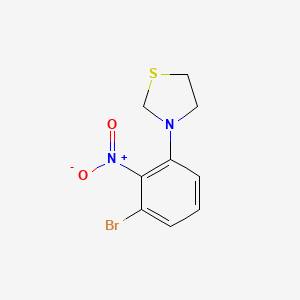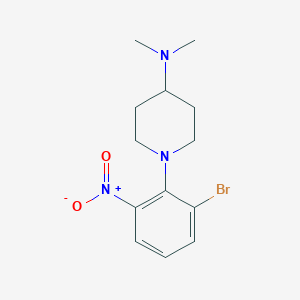
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Descripción general
Descripción
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid (EQMSP) is an important organic acid that has been studied extensively in recent years due to its potential as a therapeutic agent. EQMSP has a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anti-cancer properties. EQMSP is also known to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. EQMSP has been used in laboratory and clinical studies to study the effects of MAO inhibition on various diseases and conditions.
Mecanismo De Acción
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid is known to be a potent inhibitor of MAO, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid binds to the active site of MAO, preventing the enzyme from breaking down these neurotransmitters. This leads to an increase in the levels of serotonin and dopamine in the brain, which can have a variety of therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been studied for its potential to treat a variety of diseases and conditions. It has been found to have anti-inflammatory, antimicrobial, antifungal, and anti-cancer properties. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has also been studied for its potential to treat depression, anxiety, and Parkinson’s disease. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been found to increase the levels of serotonin and dopamine in the brain, which can have a variety of therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and isolate. Additionally, it is a potent inhibitor of MAO, which makes it ideal for studying the effects of MAO inhibition on various diseases and conditions. However, 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid does have some limitations. It is not stable in solution and can be degraded by light and oxygen. Additionally, it can be toxic in high concentrations and should be handled with caution.
Direcciones Futuras
The potential of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid as a therapeutic agent is still being explored. Future research could focus on the development of novel formulations of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid that are more stable and less toxic. Additionally, further research could focus on the effects of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid on other diseases and conditions, such as Alzheimer’s disease and Huntington’s disease. Additionally, further studies could explore the effects of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid on the metabolism of other neurotransmitters, such as norepinephrine and epinephrine. Finally, further studies could explore the effects of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid on the immune system and its potential as an immunomodulatory agent.
Aplicaciones Científicas De Investigación
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been studied extensively in laboratory and clinical settings. It has been used to study the effects of MAO inhibition on various diseases and conditions, including depression, anxiety, and Parkinson’s disease. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has also been used to study the effects of MAO inhibition on the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been studied for its potential as an anti-inflammatory, antimicrobial, antifungal, and anti-cancer agent.
Propiedades
IUPAC Name |
3-(3-ethynylquinolin-6-yl)-2-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-3-10-6-12-7-11(4-5-13(12)16-9-10)8-14(19-2)15(17)18/h1,4-7,9,14H,8H2,2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOZETYPTGIUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(CC1=CC2=CC(=CN=C2C=C1)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1411522.png)









